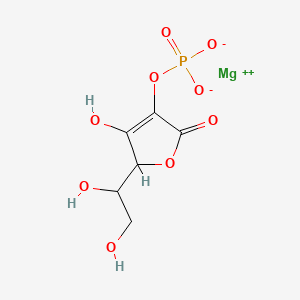
2-Phospho-L-ascorbic acid (magnesium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phospho-L-ascorbic acid (magnesium) is a stable derivative of vitamin C (L-ascorbic acid). It is commonly used in various scientific and industrial applications due to its enhanced stability and slow hydrolysis by phosphatases present in cell membranes . This compound is particularly valued in cell and tissue therapy, where it serves as a replacement for the unstable ascorbate and exhibits additional cell-biological functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phospho-L-ascorbic acid (magnesium) involves the phosphorylation of L-ascorbic acid. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods: Industrial production of 2-Phospho-L-ascorbic acid (magnesium) follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, avoiding the use of organic solvents and minimizing waste. The final product is purified through crystallization or other separation techniques to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phospho-L-ascorbic acid (magnesium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid under certain conditions.
Reduction: It can act as a reducing agent in biochemical reactions.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Various phosphorylated derivatives.
Aplicaciones Científicas De Investigación
2-Phospho-L-ascorbic acid (magnesium) has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and assays.
Biology: Plays a crucial role in cell culture media, promoting cell growth and differentiation.
Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.
Mecanismo De Acción
The mechanism of action of 2-Phospho-L-ascorbic acid (magnesium) involves its role as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes. It promotes the activity of ten-eleven translocation (TET) enzymes, leading to DNA demethylation in embryonic stem cells. This regulation of gene expression is crucial for maintaining stem cell function and promoting somatic cell reprogramming . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
L-Ascorbic acid 2-phosphate trisodium salt: Another stable derivative of vitamin C used in similar applications.
Magnesium Ascorbyl Phosphate: Known for its stability and use in cosmetic formulations.
Uniqueness: 2-Phospho-L-ascorbic acid (magnesium) stands out due to its enhanced stability and slow hydrolysis, making it particularly suitable for long-term applications in cell culture and regenerative medicine . Its ability to promote collagen synthesis and protect against oxidative damage further distinguishes it from other vitamin C derivatives .
Propiedades
IUPAC Name |
magnesium;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGRWJEQJVZTM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7MgO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
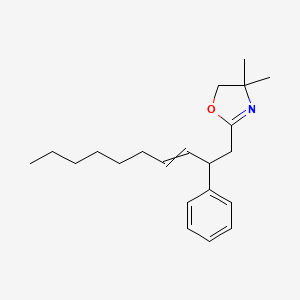
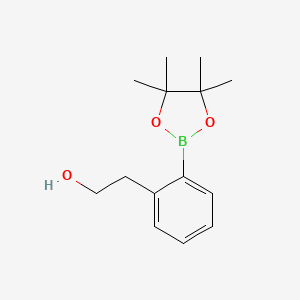
![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)

![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)
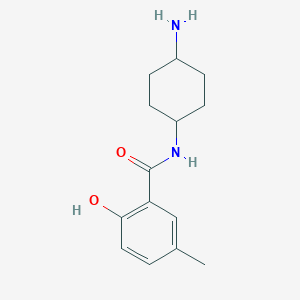


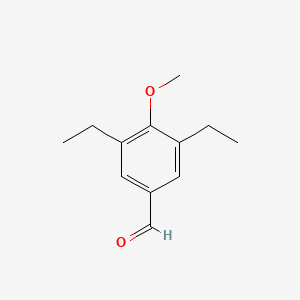
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)

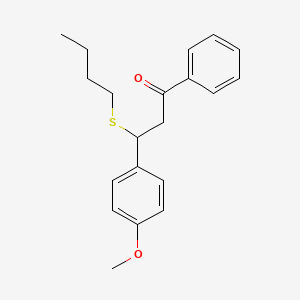
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)
